molecular formula C9H12ClN3 B6223988 2-(6-aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride CAS No. 2763777-52-0

2-(6-aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride

Cat. No. B6223988
CAS RN: 2763777-52-0
M. Wt: 197.7
InChI Key:
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Description

2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride, more commonly known as AMP-HCl, is a chemical compound with a wide range of applications in the scientific research field. It is a white, crystalline solid that is soluble in water and ethanol, making it a versatile compound for lab experiments. AMP-HCl is used in the synthesis of other compounds, the study of the mechanisms of action of drugs, and the analysis of biochemical and physiological effects.

Scientific Research Applications

AMP-HCl has a wide range of applications in the scientific research field. It is used as a reagent in the synthesis of other compounds, such as drugs and pharmaceuticals. It is also used in the study of the mechanisms of action of drugs, as well as the analysis of biochemical and physiological effects. Additionally, it is used in the analysis of the structure of proteins, and it is used to study the structure-activity relationships of drugs.

Mechanism of Action

AMP-HCl is believed to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It binds to the NMDA receptor and blocks the binding of glutamate, which is the primary excitatory neurotransmitter in the brain. By blocking the binding of glutamate, AMP-HCl prevents the activation of the NMDA receptor, which results in the inhibition of neuronal excitation and the prevention of neuronal damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMP-HCl are largely due to its ability to block the binding of glutamate to the NMDA receptor. This results in the inhibition of neuronal excitation and the prevention of neuronal damage. Additionally, AMP-HCl has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects. It has also been shown to have neuroprotective effects, and it has been used to treat a variety of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.

Advantages and Limitations for Lab Experiments

AMP-HCl is a versatile compound for lab experiments due to its solubility in water and ethanol. This allows for the synthesis of a large quantity of AMP-HCl in a short amount of time. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that AMP-HCl is toxic and should be handled with caution.

Future Directions

There are a variety of potential future directions for the use of AMP-HCl. It could be used to study the effects of drugs on the NMDA receptor, as well as the effects of drugs on other neurotransmitters and receptors. Additionally, it could be used to study the effects of drugs on neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. Furthermore, it could be used to study the effects of drugs on other physiological processes, such as inflammation and oxidative stress. Finally, it could be used to study the effects of drugs on the structure of proteins, as well as the structure-activity relationships of drugs.

Synthesis Methods

AMP-HCl can be synthesized using a method known as the Sandmeyer reaction. This method involves the reaction of a primary or secondary alkyl halide with potassium cyanide in an aqueous solution of hydrochloric acid. The reaction produces the corresponding nitrile, which is then hydrolyzed with aqueous hydrochloric acid to yield AMP-HCl. This method is relatively simple and efficient, and it allows for the synthesis of a large quantity of AMP-HCl in a short amount of time.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(6-aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride involves the reaction of 6-aminopyridine with 2-methylpropanenitrile in the presence of a suitable catalyst and subsequent hydrochloride salt formation.", "Starting Materials": [ "6-aminopyridine", "2-methylpropanenitrile", "Catalyst" ], "Reaction": [ "Step 1: 6-aminopyridine is reacted with 2-methylpropanenitrile in the presence of a suitable catalyst to form 2-(6-aminopyridin-3-yl)-2-methylpropanenitrile.", "Step 2: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 2-(6-aminopyridin-3-yl)-2-methylpropanenitrile." ] }

CAS RN

2763777-52-0

Product Name

2-(6-aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride

Molecular Formula

C9H12ClN3

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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